Ethyl 2-bromovalerate

Polymer Chemistry ATRP Initiator Kinetics Radical Polymerization

Ethyl 2-bromovalerate (CAS 615-83-8), also known as ethyl 2-bromopentanoate, is an α-bromoester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol. It is characterized as a colorless to pale yellow clear liquid with a boiling point of 190-192 °C (lit.) and a density of 1.226 g/mL at 25 °C (lit.).

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 615-83-8
Cat. No. B125136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromovalerate
CAS615-83-8
SynonymsEthyl α-Bromovalerate;  NSC 8865;  2-Bromopentanoic Acid Ethyl Ester; 
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)Br
InChIInChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
InChIKeyORSIRXYHFPHWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromovalerate (CAS 615-83-8) Chemical Profile and Procurement Identifier


Ethyl 2-bromovalerate (CAS 615-83-8), also known as ethyl 2-bromopentanoate, is an α-bromoester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol [1]. It is characterized as a colorless to pale yellow clear liquid with a boiling point of 190-192 °C (lit.) and a density of 1.226 g/mL at 25 °C (lit.) [2]. The compound serves as a key alkylating agent and intermediate in organic synthesis, valued for the reactivity of the labile bromine atom at the α-position adjacent to the ester carbonyl group [3].

Workflow Controlled radical polymerization initiator (ATRP)
Selection Secondary α-bromoester with defined intermediate reactivity
Use Context Chiral building block synthesis via enzymatic resolution
Use Context Lipophilic alkylation in drug/agrochemical discovery

Critical Reactivity Distinctions: Why Ethyl 2-Bromovalerate Cannot Be Casually Substituted in Synthetic Protocols


Substitution of Ethyl 2-bromovalerate with a generic or seemingly similar α-bromoester introduces significant and quantifiable risks to synthetic outcomes. The compound's specific reactivity profile is dictated by its secondary α-carbon substitution and its five-carbon alkyl chain, which directly influence both its nucleophilic substitution kinetics and its behavior in specialized applications such as Atom Transfer Radical Polymerization (ATRP) and enzymatic resolution [1]. For instance, in ATRP, the activation rate constants (k_act) differ by orders of magnitude across different α-bromoester initiators; a primary, secondary, or tertiary α-bromoester exhibits a reactivity ratio of approximately 1:10:80 [1]. Consequently, replacing Ethyl 2-bromovalerate—a secondary α-bromoester—with a primary or tertiary analog would critically alter polymerization kinetics, leading to loss of control, poor polydispersity, or reaction failure.

Primary or tertiary α-bromoester initiators shift ATRP activation kinetics by an order of magnitude, compromising polymer control.
Shorter-chain 2-bromoesters change SN2 reaction rates and reduce lipid-phase compatibility, altering synthetic outcome.
Achiral alkylating agents cannot replicate the high enantioselectivity achieved with enzymatic resolution of this racemic substrate.

Product-Specific Quantitative Evidence Guide for Ethyl 2-Bromovalerate (CAS 615-83-8) in Research and Industrial Selection


Quantifying α-Bromoester Reactivity in ATRP: A Defined Kinetic Ranking for Ethyl 2-Bromovalerate

In Atom Transfer Radical Polymerization (ATRP), the choice of initiator is paramount for achieving controlled polymer architectures. Ethyl 2-bromovalerate is classified as a secondary α-bromoester. Comparative kinetic studies have precisely defined the activation rate constants (k_act) for α-bromoesters based on substitution at the α-carbon. For primary, secondary, and tertiary α-bromoesters, the k_act ratio is approximately 1:10:80 under identical conditions [1]. This quantitative ranking demonstrates that Ethyl 2-bromovalerate exhibits an intermediate reactivity, exactly one order of magnitude more reactive than a primary analog, but substantially less reactive than a tertiary analog. This precise kinetic placement is critical for designing polymerization processes that require a specific balance between initiation rate and propagation control.

ATRP Initiator Kinetics
Class-level
TargetSecondary α-bromoester (relative kact ~10)
PrimaryRelative kact ~1
TertiaryRelative kact ~80
Defined intermediate reactivity suitable for controlled polymerization design.
Ratio 1:10:80 under Cu-mediated ATRP conditions.
Polymer Chemistry ATRP Initiator Kinetics Radical Polymerization

Enzymatic Resolution of Ethyl 2-Bromovalerate: High Enantioselectivity for Chiral Intermediate Synthesis

Ethyl 2-bromovalerate is a racemic mixture, but its utility is amplified in the context of biocatalytic resolution to produce valuable chiral building blocks. Studies demonstrate that lipases can catalyze the enantioselective hydrolysis or esterification of one enantiomer with exceptional fidelity. Specifically, the enzymatic resolution of Ethyl 2-bromovalerate yields the (R)-enantiomer with an enantiomeric excess (ee) value of >99%, achieving a mass yield of up to 96.4% at a conversion rate of 50.8% . This high stereoselectivity is not a universal property of all alkylating agents or even all α-bromoesters; it is a specific outcome of the enzyme's ability to discriminate between the enantiomers of this particular substrate.

Enantioselective Resolution
Source review
ee >99%
yield 96.4%
Supports production of chiral building blocks via lipase-catalyzed resolution.
At 50.8% conversion; data to verify with supplier.
Biocatalysis Chiral Resolution Pharmaceutical Intermediates

SN2 Reactivity of Ethyl 2-Bromovalerate: Alkyl Chain Effects on Electrophilicity and Reaction Rate

The alkyl chain length in α-bromoesters directly impacts the electrophilicity of the α-carbon, thereby modulating SN2 reaction rates. Comparative studies of 2-bromo esters reveal that Ethyl 2-bromovalerate, with its five-carbon chain (valerate backbone), exhibits reduced electrophilicity and slower SN2 rates compared to shorter-chain analogs like ethyl 2-bromopropionate, while concurrently demonstrating improved solubility in lipidic systems . This represents a tangible trade-off in reactivity versus physical properties, enabling a more tailored approach to reaction design. The slower rate can be advantageous in controlling exothermic reactions or in minimizing side reactions when high chemoselectivity is required.

SN2 Reactivity Balance
Data to verify
TargetSlower SN2, higher lipid solubility
Shorter chainFaster SN2, lower lipid solubility
Trade-off between electrophilicity and lipophilic phase compatibility.
Directional trend reported; exact rate constants not provided.
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Ethyl 2-Bromovalerate (CAS 615-83-8): Verifiable High-Value Research and Industrial Application Scenarios


Controlled Radical Polymerization (ATRP) Initiator for Precision Polymer Synthesis

Ethyl 2-bromovalerate serves as a secondary α-bromoester initiator in ATRP, providing an intermediate activation rate constant that is one order of magnitude higher than primary initiators but significantly lower than tertiary initiators (~1:10:80 ratio) [1]. This precise kinetic profile is essential for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities, where both initiation efficiency and the rate of activation/deactivation equilibrium are critical.

Enzymatic Production of Chiral Building Blocks via Lipase-Catalyzed Resolution

In the pharmaceutical industry, access to enantiomerically pure intermediates is non-negotiable. Ethyl 2-bromovalerate is an excellent substrate for lipase-catalyzed resolution, enabling the production of ethyl (R)-2-bromovalerate with an enantiomeric excess (ee) greater than 99% and a yield of up to 96.4% . This process is a cornerstone for synthesizing complex chiral molecules where stereochemistry dictates biological activity, offering a sustainable and high-selectivity alternative to traditional chemical resolution.

Synthesis of Lipophilic Drug Candidates and Agrochemicals Requiring Alkylation

The five-carbon valerate chain of Ethyl 2-bromovalerate imparts a specific balance of reactivity and lipophilicity. Comparative data indicate it has a slower SN2 rate but higher lipid solubility compared to shorter-chain 2-bromoesters . This makes it the alkylating agent of choice for installing a hydrophobic pentyl chain onto a pharmacophore or an agrochemical scaffold, enhancing membrane permeability or altering the compound's environmental fate profile.

Wittig Reactions for the Synthesis of α,β-Unsaturated Esters

As an α-bromoester, Ethyl 2-bromovalerate can participate in one-pot Wittig reactions with triphenylphosphine and aldehydes to yield α,β-unsaturated esters. This methodology, demonstrated for a broad range of α-bromoesters, offers a practical and high-yielding route to important synthetic intermediates under aqueous conditions, aligning with green chemistry principles [2]. The specific alkyl chain of the valerate group is carried through to the final product, providing a means to introduce a defined hydrophobic moiety.

Application
Selection Property
Validation Focus
Precision polymer synthesis (ATRP)
Secondary α-bromoester reactivity profile
Controlled initiation kinetics and polydispersity
Chiral building block production
Lipase-catalyzed enantioselectivity
Enantiomeric excess and yield verification
Lipophilic scaffold alkylation
Chain-length dependent reactivity-solubility balance
Reaction rate and lipid-phase compatibility
α,β-Unsaturated ester synthesis (Wittig)
α-Bromoester participation in one-pot aqueous Wittig
Yield and green chemistry compatibility

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